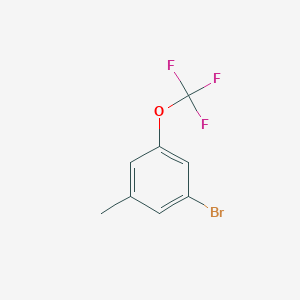

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

Description

The exact mass of the compound 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQMGWZTALZAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382602 | |

| Record name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-91-3 | |

| Record name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

CAS Number: 887266-91-3 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)[1][2]

Executive Summary

This technical guide profiles 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (CAS 887266-91-3), a specialized halogenated building block critical in modern medicinal chemistry.[1][2] Characterized by the simultaneous presence of a reactive aryl bromide, a lipophilic methyl group, and a metabolically stable trifluoromethoxy (-OCF₃) moiety, this compound serves as a "meta-meta" substituted scaffold.[1][2] It is extensively utilized to modulate lipophilicity and metabolic stability in drug candidates, particularly for central nervous system (CNS) targets where blood-brain barrier (BBB) penetration is required.[1]

Chemical Identity & Physicochemical Profile

The precise arrangement of substituents on the benzene ring defines the steric and electronic landscape of this molecule. The trifluoromethoxy group acts as a bioisostere for chlorine or a trifluoromethyl group but offers unique conformational properties due to the ether oxygen linkage.

Core Identifiers

| Parameter | Technical Detail |

| IUPAC Name | 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene |

| Common Synonyms | 3-Bromo-5-(trifluoromethoxy)toluene; 3-Bromo-5-methylphenyl trifluoromethyl ether |

| CAS Number | 887266-91-3 |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol |

| SMILES | CC1=CC(OC(F)(F)F)=CC(Br)=C1 |

| InChI Key | GXQMGWZTALZAFC-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Observation |

| Physical State | Liquid (at 20°C) |

| Density | ~1.50 g/cm³ (Predicted) |

| Boiling Point | ~180–185°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Lipophilicity (LogP) | ~3.8 (High lipophilicity due to -OCF₃ and -Br) |

Structural Analysis & Bioisosteric Utility

The trifluoromethoxy (-OCF₃) group is a cornerstone of this molecule's utility.[1][2] Unlike a simple methyl or methoxy group, the -OCF₃ moiety is highly electron-withdrawing (Hammett σp = 0.[1][2]35) yet lipophilic (Hansch π = 1.04).

-

Conformational Adaptability: The C(aryl)-O-CF₃ bond angle allows the CF₃ group to rotate, often lying orthogonal to the ring, which can fill hydrophobic pockets in protein targets without incurring the steric penalty of a rigid tert-butyl group.[1][2]

-

Metabolic Shielding: The C-F bonds are chemically inert. Placing this group at the meta position (relative to the methyl) blocks a potential site of metabolic oxidation (CYP450 mediated), thereby extending the half-life of the final drug candidate.[1]

Synthetic Utility: Cross-Coupling Applications

The aryl bromide functionality at position 1 is the primary handle for chemical diversification. It is highly reactive in Palladium-catalyzed cross-coupling reactions.[1][2]

Suzuki-Miyaura Coupling

This is the most prevalent application, allowing the coupling of the core scaffold with aryl or heteroaryl boronic acids.

Mechanism & Protocol Logic: The reaction proceeds through a catalytic cycle involving Oxidative Addition (the rate-determining step for aryl bromides), Transmetallation, and Reductive Elimination.[1] The electron-poor nature of the ring (due to -OCF₃) generally accelerates oxidative addition compared to electron-rich systems.[1][2]

Experimental Workflow (Standard Protocol)

-

Reagents: 1.0 eq Aryl Bromide (CAS 887266-91-3), 1.2 eq Boronic Acid, 0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃.[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is essential for the base to activate the boronic acid.

-

Conditions: Degas solvents with N₂. Heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Visualization: Catalytic Cycle

Caption: Pd(0)-catalyzed Suzuki-Miyaura cycle utilizing the aryl bromide handle for biaryl synthesis.

Synthesis of the Core Scaffold

While often purchased, the synthesis of this core demonstrates the challenge of introducing the -OCF₃ group. Direct trifluoromethoxylation is difficult. The industry standard relies on Oxidative Desulfurization-Fluorination of xanthates.[1][2]

Retro-Synthetic Pathway[1][2]

-

Intermediate: O-(3-bromo-5-methylphenyl) S-methyl carbonodithioate (Xanthate).[1][2]

-

Final Step: Oxidative fluorination using HF-Pyridine and an oxidant (e.g., DBH).[1]

Step-by-Step Protocol (Representative)

-

Step 1 (Xanthate Formation):

-

Dissolve 3-bromo-5-methylphenol in THF.

-

Add NaH (1.1 eq) at 0°C to deprotonate.

-

Add CS₂ (1.5 eq), stir 1h, then add MeI (1.5 eq).

-

Result: Formation of the xanthate intermediate.

-

-

Step 2 (Fluorination - Hiyama Method):

-

Caution: Requires HF-Pyridine (highly toxic/corrosive).[1][2] Use PTFE vessels.

-

Add HF-Pyridine (excess) and 1,3-Dibromo-5,5-dimethylhydantoin (DBH) as the oxidant.[1][2]

-

Warm to 0°C. The sulfur is oxidized and displaced by fluoride.

-

Yield: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.[1][2][3][4][5][6][7]

-

Handling, Safety, and Storage

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Storage Protocol:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

-

Container: Amber glass or PTFE-lined containers to protect from light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 887266-91-3. Retrieved from [Link]

- Tredwell, M., & Gouverneur, V. (2012).Electrophilic fluorination of organosilanes. Angewandte Chemie International Edition. (Contextual reference for OCF3 synthesis logic).

-

Hiyama, T. et al. (2000). Oxidative desulfurization-fluorination of xanthates: A convenient synthesis of trifluoromethyl ethers.[1] Bulletin of the Chemical Society of Japan . (Methodological basis for OCF3 synthesis).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . Retrieved from [Link][1]

Sources

- 1. CAS [chemicalbook.com]

- 2. Page 00221 (Chemical) [intlab.org]

- 3. 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, 3-Bromo-5-methylphenyl trifluoromethyl ether, 3-Bromo-5-methyl-alpha,alpha,alpha-trifluoroanisole(887266-91-3)FT-IR [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. amfluoro.com [amfluoro.com]

- 7. 3-Bromo-5-(trifluoromethoxy)toluene | 887266-91-3 [sigmaaldrich.com]

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: A Note on Data Availability

For the attention of: Researchers, scientists, and drug development professionals.

The trifluoromethoxy (-OCF3) functional group is distinct from the more commonly documented trifluoromethyl (-CF3) group. While structurally similar compounds such as 1-bromo-3-methyl-5-(trifluoromethyl)benzene (CAS 86845-28-5) and 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) have available data, these properties cannot be directly extrapolated to 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with the high degree of accuracy required for a technical guide intended for a scientific audience.

Therefore, in the interest of scientific integrity and to avoid the dissemination of unverified information, this guide will not present speculative data. Instead, it will outline the key physical properties that would be essential to characterize for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene and provide a generalized experimental framework for their determination, based on standard laboratory procedures for novel organic compounds. Additionally, a proposed synthetic approach, based on established organofluorine chemistry, will be detailed.

I. Essential Physical Properties for Characterization

For a comprehensive understanding of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, the following physical properties would need to be experimentally determined. A summary of predicted or analogous data is provided for context, with the clear caveat that these are not experimentally verified values for the target compound.

Table 1: Key Physical Properties of Interest

| Property | Description | Importance in a Research and Development Context |

| Molecular Formula | The elemental composition of the molecule. | C8H6BrF3O |

| Molecular Weight | The mass of one mole of the substance. | 255.03 g/mol |

| Appearance | The physical state and color at standard conditions. | Important for initial identification and purity assessment. |

| Boiling Point | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | A key indicator of volatility and a crucial parameter for purification by distillation. |

| Melting Point | The temperature at which a solid becomes a liquid. | A sharp melting point is a primary indicator of compound purity. |

| Density | The mass per unit volume of the substance. | Useful for solvent selection and reaction setup calculations. |

| Refractive Index | A measure of how much the path of light is bent, or refracted, when entering the substance. | A quickly measured physical constant that can be used to assess purity. |

| Solubility | The ability of the substance to dissolve in various solvents. | Critical for designing reaction conditions, purification procedures, and for formulation in drug development. |

II. Spectroscopic and Analytical Characterization

The structural confirmation of synthesized 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and environment of hydrogen atoms.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence and chemical environment of the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-Br, C-O, and C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

III. Proposed Synthetic Pathway

While a specific, validated protocol for the synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is not available in the searched literature, a plausible synthetic route can be proposed based on established methodologies in aromatic chemistry. The following multi-step synthesis is a hypothetical pathway that would require experimental validation and optimization.

Workflow for the Proposed Synthesis

Caption: Proposed multi-step synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3-Methylphenol

-

To a stirred solution of 3-methylphenol in concentrated sulfuric acid, cooled to 0 °C, slowly add a solution of nitric acid in sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-5-nitrophenol.

Step 2: Trifluoromethylation of 3-Methyl-5-nitrophenol

-

In a suitable pressure reactor, combine 3-methyl-5-nitrophenol with carbon tetrachloride and anhydrous hydrogen fluoride.

-

Heat the mixture to the required temperature and pressure for the reaction to proceed.

-

After cooling and venting, carefully neutralize the reaction mixture and extract the product.

-

Purify the crude 1-methyl-3-nitro-5-(trifluoromethoxy)benzene by column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve 1-methyl-3-nitro-5-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Alternatively, the reduction can be carried out using tin(II) chloride in concentrated hydrochloric acid.

-

Filter the catalyst and concentrate the solvent to obtain 3-methyl-5-(trifluoromethoxy)aniline.

Step 4: Sandmeyer Reaction for Bromination

-

Dissolve 3-methyl-5-(trifluoromethoxy)aniline in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

-

Extract the final product, 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, with an organic solvent.

-

Purify the product by distillation under reduced pressure.

IV. Safety Considerations

Given the lack of a specific Safety Data Sheet (SDS) for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, it is prudent to handle this compound with the precautions appropriate for related halo- and trifluoromethoxy-aromatic compounds. It should be assumed to be:

-

Irritating to the skin, eyes, and respiratory system.

-

Harmful if swallowed, inhaled, or absorbed through the skin.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

V. Conclusion

While a comprehensive technical guide on the physical properties of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene cannot be provided at this time due to a lack of available experimental data, this document has outlined the necessary parameters for its characterization and proposed a plausible synthetic route. It is hoped that this information will be of value to researchers and drug development professionals interested in this novel compound. Any future work on this molecule should prioritize the experimental determination of the physical and spectroscopic properties outlined herein.

VI. References

Due to the absence of specific literature on the physical properties and synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, a formal reference list is not applicable. The proposed synthetic steps are based on general principles of organic chemistry, for which standard organic chemistry textbooks can be consulted.

An In-depth Technical Guide to 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its structural characteristics, synthetic pathways, spectroscopic signature, and the strategic importance of its functional groups in the design of novel molecules.

Molecular Structure and Physicochemical Properties

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a substituted benzene ring featuring a bromine atom, a methyl group, and a trifluoromethoxy group arranged in a 1,3,5-substitution pattern. This specific arrangement of electron-withdrawing (bromo and trifluoromethoxy) and electron-donating (methyl) groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and interactions.

The trifluoromethoxy (-OCF₃) group is of particular interest in drug design. It is highly lipophilic and metabolically stable, often enhancing a drug candidate's ability to cross cell membranes and resist enzymatic degradation.[1] This can lead to improved bioavailability and a longer half-life in the body.[1]

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene |

| CAS Number | Not explicitly found for this specific isomer, but related compounds are well-documented. |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol |

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.

Strategic Synthesis Approaches

The synthesis of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene presents a challenge due to the directing effects of the substituents on the aromatic ring. The trifluoromethoxy group is known to be an ortho, para-director for electrophilic aromatic substitution.[2] Therefore, direct bromination of 3-methyl-(trifluoromethoxy)benzene would likely yield the undesired 2-bromo or 4-bromo isomers.

A more strategic approach involves a multi-step synthesis, often starting with a precursor that allows for the desired substitution pattern to be established. One plausible route could involve the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

Hypothetical Synthetic Protocol: A Sandmeyer-based Approach

This protocol outlines a potential synthesis pathway. Note: This is a representative procedure and may require optimization.

Step 1: Nitration of 3-methylphenol

-

To a stirred solution of 3-methylphenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture over ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Trifluoromethylation of the phenolic hydroxyl group

-

The nitrated phenol is then converted to its trifluoromethoxy derivative. This can be a challenging transformation and may require specialized reagents.

Step 3: Reduction of the nitro group

-

The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 4: Sandmeyer Reaction

-

The resulting aniline derivative is diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).

-

The diazonium salt is then treated with a solution of copper(I) bromide to introduce the bromine atom at the desired position, yielding 1-bromo-3-methyl-5-(trifluoromethoxy)benzene.[3]

-

The final product is then purified using techniques such as column chromatography.

Caption: A potential synthetic workflow for 1-bromo-3-methyl-5-(trifluoromethoxy)benzene.

Spectroscopic Characterization

The structure of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene can be unequivocally confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl protons (around 2.3-2.5 ppm).- Three distinct signals for the aromatic protons, likely appearing as singlets or narrow multiplets in the range of 6.8-7.5 ppm. |

| ¹³C NMR | - A signal for the methyl carbon (around 20-25 ppm).- A quartet for the trifluoromethoxy carbon due to coupling with fluorine.- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |

| IR Spec. | - C-H stretching frequencies for the aromatic ring and methyl group.- Strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).- C-O stretching vibrations.- C-Br stretching at lower frequencies. |

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene is largely dictated by its C-Br bond. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from simpler building blocks.

Key Reactions:

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into drug candidates to enhance their pharmacological properties.[1] These groups can improve metabolic stability, increase lipophilicity (which can aid in crossing the blood-brain barrier), and modulate the electronic properties of a molecule to optimize its binding to a biological target.[1] As such, 1-bromo-3-methyl-5-(trifluoromethoxy)benzene serves as a valuable scaffold for the synthesis of novel therapeutic agents.

Safety and Handling

General Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

-

Avoid inhalation of vapors and contact with skin and eyes.[6][7]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a strategically designed chemical intermediate with significant utility in synthetic and medicinal chemistry. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethoxy group makes it a valuable building block for the development of new pharmaceuticals and advanced materials. A thorough understanding of its structure, synthesis, and reactivity is crucial for researchers aiming to leverage its potential in their scientific endeavors.

References

-

Chemsrc. 1-bromo-3-methyl-5-(trifluoromethyl)benzene. [Link]

- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. [Link]

-

ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

PubChem. 1-Bromo-3-(trifluoromethoxy)benzene. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene. [Link]

-

ACS Publications. Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles | Organic Letters. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

5 - SAFETY DATA SHEET. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

1 - SAFETY DATA SHEET. [Link]

-

Chegg.com. Solved Design a synthesis of. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3,5-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 67602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An Application Scientist's Guide to the Safe Handling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene in a Research Setting

This document provides an in-depth technical guide for the safe handling and management of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene in research and development laboratories. It is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds. The guidance herein synthesizes manufacturer safety data with established best practices for chemical hygiene to ensure a comprehensive approach to risk mitigation.

Executive Summary & Core Hazard Profile

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a halogenated aromatic compound whose primary hazards are significant irritation to the skin and eyes.[1][2][3] While specific toxicological data for this exact molecule is limited, the known profile of related halogenated and trifluoromethoxy-substituted benzenes suggests a potential for respiratory tract irritation and warrants a cautious approach to handling.[3][4] The core safety mandate is the stringent avoidance of all personal contact through a combination of engineering controls, administrative protocols, and appropriate personal protective equipment (PPE).[5] Adherence to the procedures outlined in this guide is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Physicochemical Identity and Properties

Understanding a chemical's physical properties is foundational to assessing its behavior in a laboratory setting, including its potential for aerosolization, static discharge, and appropriate storage conditions.

| Property | Value | Source |

| Chemical Name | 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | PubChem |

| Synonyms | 3-Bromo-5-methyl-1-(trifluoromethoxy)benzene | PubChem |

| CAS Number | 1048543-35-0 | PubChem |

| Molecular Formula | C8H6BrF3O | PubChem |

| Molecular Weight | 255.03 g/mol | PubChem |

| Appearance | Liquid (presumed, based on related structures) | N/A |

| Solubility | Expected to have low water solubility | [2] |

Note: Specific data on boiling point, flash point, and density were not available in the searched resources. Researchers should treat the substance as a combustible liquid and take precautions against ignition sources.[2]

GHS Hazard Identification and Toxicological Assessment

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for this exact compound is not aggregated in public databases, classifications for structurally similar chemicals provide a reliable basis for hazard assessment.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[1][3][6]

-

Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[1][3][6]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[3]

Toxicological Rationale: The toxicological profile is inferred from its constituent parts: a brominated benzene ring and a trifluoromethoxy group.

-

Halogenated Aromatic Core: Halogenated aromatic compounds as a class are known for a range of toxic effects, which can be subtle and delayed.[4] They are often lipid-soluble, implying they can be readily absorbed through the skin.[7] Chronic exposure to some halogenated aromatics has been associated with effects on the liver, immune system, and hormonal disruption.[4][8] While this specific compound is not classified as a carcinogen, the general principle of minimizing exposure to this chemical class is a prudent measure.

-

Trifluoromethoxy (-OCF3) Group: This substituent is an ether group known for its high stability. While it significantly influences the electronic properties of the benzene ring, its primary toxicological contribution is often related to the overall properties of the molecule it's attached to.[9] The parent compound, (trifluoromethoxy)benzene, is also classified as a skin, eye, and respiratory irritant.[10]

Risk Mitigation Through the Hierarchy of Controls

A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for risk reduction. This framework is essential for managing the risks associated with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.

1. Elimination/Substitution: In a drug development context, chemists should evaluate if a less hazardous analogue could serve the synthetic purpose without compromising the research objectives.

2. Engineering Controls: These are the most critical physical installations for minimizing exposure.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][11]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]

-

Eyewash Stations and Safety Showers: These must be readily accessible and located close to the workstation where the chemical is handled.[1]

3. Administrative Controls: These are the work practices and procedures that reduce exposure duration, frequency, and severity.

-

Designated Area: Establish a designated area within the fume hood for handling this chemical. Clearly label this area with signs indicating its hazards.[11]

-

Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[3][5]

-

Chemical Hygiene Plan (CHP): All work must be conducted in accordance with the institution's written Chemical Hygiene Plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13]

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it provides a critical barrier.

-

Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3]

-

Skin Protection:

-

Gloves: Standard disposable nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact.[14][15] For extended operations or direct handling, more robust gloves such as butyl rubber or Viton® are recommended.[16] Always consult a glove manufacturer's specific chemical resistance chart.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.

-

-

Respiratory Protection: Not typically required when work is performed within a certified fume hood. If a situation arises where the fume hood is not available or fails (e.g., a large spill), a full-face respirator with an organic vapor cartridge is necessary.

Standard Operating Protocols (SOPs)

Adherence to detailed protocols is a self-validating system for ensuring safety.

Experimental Workflow: Lifecycle of Chemical Management

The following diagram illustrates the critical safety checkpoints from procurement to disposal.

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. merckvetmanual.com [merckvetmanual.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. osha.oregon.gov [osha.oregon.gov]

- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 13. The OSHA Laboratory Standard | Lab Manager [labmanager.com]

- 14. ehrs.upenn.edu [ehrs.upenn.edu]

- 15. chemistry.osu.edu [chemistry.osu.edu]

- 16. safety.fsu.edu [safety.fsu.edu]

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene IUPAC name

An In-depth Technical Guide to 1-Bromo-3-methyl-5-(trifluoromethyl)benzene

A Note on Nomenclature: Initial searches for "1-Bromo-3-methyl-5-(trifluoromethoxy)benzene" did not yield a conclusive result for a compound with this specific IUPAC name. However, a structurally similar and well-documented compound, "1-Bromo-3-methyl-5-(trifluoromethyl)benzene," is readily identified and commercially available. This guide will focus on the latter, assuming a likely typographical error in the original query, substituting the trifluoromethoxy (-OCF3) group with the more common trifluoromethyl (-CF3) moiety.

Introduction

1-Bromo-3-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic hydrocarbon that serves as a crucial building block in modern organic synthesis. Its trifluoromethyl and bromo functionalities offer orthogonal reactivity, making it a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable asset in drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | N/A |

| Synonyms | 3-Bromo-5-(trifluoromethyl)toluene | [2] |

| CAS Number | 86845-28-5 | [2][3] |

| Molecular Formula | C₈H₆BrF₃ | [2] |

| Molecular Weight | 239.03 g/mol | [2] |

| Appearance | Not specified, likely a liquid | N/A |

| Boiling Point | 178.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 67.1 ± 21.8 °C | [2] |

| SMILES | Cc1cc(Br)cc(C(F)(F)F)c1 | [2] |

| InChIKey | ZDAIYLXHTGIUGY-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights

The synthesis of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene can be approached through several strategic pathways. A common method involves the Sandmeyer reaction, a reliable and well-established method for introducing a bromide to an aromatic ring.

Proposed Synthetic Pathway: Sandmeyer Reaction

A plausible and industrially scalable synthesis route starts from 3-methyl-5-(trifluoromethyl)aniline. This pathway is advantageous due to the commercial availability of the starting aniline and the robustness of the Sandmeyer reaction.

Caption: Proposed synthetic workflow for 1-Bromo-3-methyl-5-(trifluoromethyl)benzene.

Experimental Protocol:

-

Diazotization: 3-methyl-5-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, typically sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. This step is critical as diazonium salts are unstable at higher temperatures.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The copper(I) catalyst facilitates the displacement of the diazonium group with a bromide ion, leading to the formation of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene.

-

Work-up and Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the final product of high purity.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.

-

Pharmaceutical Intermediates: The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability and binding affinity.[1] The bromo substituent provides a reactive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the efficacy and stability of agrochemicals.

-

Materials Science: This compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the aromatic core can be fine-tuned.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Analytical Characterization

The identity and purity of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the trifluoromethyl group.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound.

Conclusion

1-Bromo-3-methyl-5-(trifluoromethyl)benzene is a valuable and versatile building block in organic synthesis with significant applications in drug discovery and materials science. Its synthesis is achievable through established methods like the Sandmeyer reaction. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

Chemsrc. 1-bromo-3-methyl-5-(trifluoromethyl)benzene. [Link]

-

Chemsrc. CAS#:86845-28-5 | 1-bromo-3-methyl-5-(trifluoromethyl)benzene. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethylated Aromatics in Modern Drug Discovery. [Link]

Sources

- 1. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 2. 1-Bromo-3,5-bis(trifluoromethyl)benzene | 328-70-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. CAS#:86845-28-5 | 1-bromo-3-methyl-5-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profile of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth technical overview of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, a valuable fluorinated building block. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and application.

Molecular Characteristics

| Property | Value | Source |

| CAS Number | Not available | - |

| Molecular Formula | C8H6BrF3O | - |

| Molecular Weight | 255.03 g/mol | - |

| IUPAC Name | 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | - |

| SMILES | Cc1cc(Br)cc(OC(F)(F)F)c1 | - |

Synthetic Strategy and Methodologies

The synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene requires a strategic approach due to the directing effects of the substituents on the aromatic ring. Direct bromination of 1-methyl-3-(trifluoromethoxy)benzene is unlikely to be regioselective and may lead to a mixture of isomers. A more controlled and efficient synthesis can be rationally designed through a multi-step sequence, leveraging the robust and predictable nature of diazonium salt chemistry. A plausible and recommended synthetic pathway is outlined below, drawing parallels from the synthesis of structurally related compounds.[2][3][4]

Proposed Synthetic Pathway: A Logic-Driven Approach

The most logical approach to the synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of a wide range of functional groups via a diazonium salt intermediate.[2] This method offers high yields and regiochemical control. The proposed synthesis begins with the commercially available 3-methyl-5-aminophenol and proceeds through trifluoromethoxylation, followed by bromination and a final deaminative diazotization.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

Introduction: Strategic Carbon-Carbon Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, enabling the synthesis of complex molecular architectures such as biaryls, polyolefins, and styrenes.[1][3][4] The mild reaction conditions and the commercial availability of a diverse array of boronic acids contribute to its widespread adoption in drug development programs.[1]

This application note provides a comprehensive guide to the Suzuki coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, a substrate of interest due to the presence of both an electron-withdrawing trifluoromethoxy group and a moderately electron-donating methyl group. These substituents can influence the electronic properties and steric environment of the aryl bromide, necessitating careful optimization of reaction parameters to achieve high yields. We will delve into a detailed experimental protocol, explain the mechanistic rationale behind the chosen conditions, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium(0) species.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[1][6] This is often the rate-determining step of the reaction.[6]

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.[3][7] The base plays a crucial role in activating the boronic acid to facilitate this transfer.[3][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]

Experimental Protocol: Suzuki Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with a generic arylboronic acid. Optimization may be necessary for specific boronic acid partners.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | ≥98% | e.g., Sigma-Aldrich | Store under inert atmosphere. |

| Arylboronic Acid | ≥97% | Various | The choice of boronic acid will determine the final product. |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | ≥98% | e.g., Strem Chemicals | An air-stable palladium precatalyst. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Acros Organics | Should be finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use a freshly opened bottle or distill from a suitable drying agent. |

| Deionized Water | N/A | In-house | Degas before use. |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |

| Brine (Saturated NaCl solution) | N/A | In-house | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Various | For drying the organic layer. |

| Celite® | N/A | Various | For filtration. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

| Inert Gas (Argon or Nitrogen) | High Purity | N/A | For maintaining an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv.).

-

Seal the flask with a rubber septum, and purge with inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by evacuating the flask and backfilling with inert gas three times.

-

-

Solvent Addition and Reaction:

-

To the flask, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of approximately 0.1 M.[1]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

Rationale for Experimental Choices

-

Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used precatalyst for Suzuki couplings.[9] The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition step and stabilizes the palladium center.[3] For particularly challenging substrates, other catalysts or ligands such as SPhos or RuPhos may offer improved performance.[10][11]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step.[3][12] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used and may be more effective for less reactive boronic acids or sterically hindered substrates.[3][12][13] The choice of base is often empirical and may require screening.[12]

-

Solvent System: A mixture of an organic solvent and water is frequently employed in Suzuki couplings.[3][14] 1,4-Dioxane is a common choice, but other solvents like tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF) can also be used.[3][5] The addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.[3][14]

-

Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.[15]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst. Consider a different palladium precatalyst or ligand. |

| Insufficiently active boronic acid | Use a more reactive boronic acid derivative, such as a boronate ester. Increase the amount of boronic acid to 1.5-2.0 equivalents. | |

| Ineffective base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |

| Low reaction temperature | Increase the reaction temperature, but be mindful of potential decomposition of starting materials or product. | |

| Formation of Side Products | Homocoupling of the boronic acid | This can occur at higher temperatures or with prolonged reaction times. Try lowering the reaction temperature or using a milder base. |

| Protodeborylation of the boronic acid | This is the hydrolysis of the boronic acid. Ensure anhydrous conditions for the organic solvent and minimize the amount of water used. | |

| Dehalogenation of the aryl bromide | This side reaction can be promoted by certain ligands and bases. Screening different reaction conditions may be necessary to minimize this pathway. | |

| Difficult Purification | Co-elution of product with starting materials or byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase or a different purification technique such as preparative HPLC. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. The protocol provided herein for the coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene serves as a robust starting point for researchers. A thorough understanding of the reaction mechanism and the role of each component is essential for successful execution and optimization. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired biaryl products can be achieved, facilitating the advancement of drug discovery and development programs.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available from: [Link]

-

Singh, D., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (7), 2 Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (7), 2. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

-

ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

-

Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available from: [Link]

-

Zhang, H., et al. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 61(21), 7492-7501. Available from: [Link]

-

Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2115-2122. Available from: [Link]

-

ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Available from: [Link]

-

ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]

-

Hoshi, T., et al. (2018). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 83(15), 8086-8096. Available from: [Link]

-

Muto, K., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(21), 8683-8687. Available from: [Link]

-

Organic Chemistry Portal. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoneda Labs [yonedalabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Olefination via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[2] This document provides a detailed guide to the application of the Mizoroki-Heck reaction for the olefination of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene, a substrate with unique electronic and steric properties.

The reaction involves a catalytic cycle that typically begins with the oxidative addition of the aryl halide to a palladium(0) complex.[1][3] This is followed by migratory insertion of the alkene into the newly formed aryl-palladium bond. Subsequent β-hydride elimination affords the desired substituted alkene and a palladium-hydride species. The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the active palladium(0) catalyst.[1]

Substrate Analysis: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

A thorough understanding of the substrate's properties is critical for developing an effective Heck reaction protocol.

-

Electronic Effects: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic deficit on the aromatic ring is expected to facilitate the rate-determining oxidative addition step of the aryl bromide to the palladium(0) catalyst.[4] Electron-poor aryl halides are generally more reactive in the Heck reaction.[4]

-

Steric Considerations: The methyl group at the 3-position introduces moderate steric hindrance around the site of reaction. This may influence the choice of phosphine ligand and reaction temperature to ensure efficient coupling.

Recommended Reaction Conditions: A Comparative Overview

Based on the substrate's characteristics and established Heck reaction principles, several catalyst systems can be considered. The following table summarizes potential starting conditions for the coupling of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene with a model alkene, such as an acrylate or styrene.

| Parameter | Condition A (Classical) | Condition B (Bulky Ligand) | Condition C (Phosphine-Free) | Rationale & Remarks |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ.[5] Pd₂(dba)₃ is a Pd(0) source. |

| Ligand | PPh₃ (2-10 mol%) | P(t-Bu)₃ (2-6 mol%) or XPhos (2-6 mol%) | None (or phase-transfer catalyst like TBAB) | PPh₃ is a standard ligand.[2] Bulky, electron-rich phosphines like P(t-Bu)₃ can promote the reaction of less reactive or sterically hindered aryl halides.[6] Phosphine-free systems can be advantageous for cost and toxicity reasons.[5][7] |

| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Et₃N or K₂CO₃ (2.0 equiv) | The base is crucial for regenerating the Pd(0) catalyst.[5] The choice of base can significantly impact the reaction outcome. |

| Solvent | DMF, DMAc, or NMP | Toluene or Dioxane | DMF or water (with appropriate catalyst) | High-boiling polar aprotic solvents are common. Toluene and dioxane are often used with bulky phosphine ligands. |

| Temperature | 80-120 °C | 100-140 °C | 100-150 °C | Higher temperatures are often required for aryl bromides compared to iodides.[8] |

| Alkene | Acrylate, Styrene (1.2-1.5 equiv) | Acrylate, Styrene (1.2-1.5 equiv) | Acrylate, Styrene (1.2-1.5 equiv) | Electron-deficient alkenes like acrylates are generally good substrates. |

Detailed Experimental Protocol: A Starting Point

This protocol describes a general procedure for the Heck reaction of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene with methyl acrylate, based on "Condition A".

Materials:

-

1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.08 mmol, 8 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL). Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand have dissolved.

-

Add 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (e.g., 1.0 mmol), methyl acrylate (e.g., 1.2 mmol, 1.2 equiv), and Et₃N (e.g., 2.0 mmol, 2.0 equiv) sequentially via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizing the Catalytic Cycle and Troubleshooting

A clear understanding of the reaction mechanism and potential pitfalls is essential for successful execution and optimization.

Caption: A decision tree for troubleshooting common Heck reaction issues.

Conclusion and Further Considerations

The Mizoroki-Heck reaction is a versatile and reliable method for the olefination of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene. The electron-withdrawing nature of the trifluoromethoxy group should favor a robust reaction. The provided protocol serves as an excellent starting point for optimization. Researchers should consider screening different ligands, bases, and solvents to achieve optimal yields and selectivity for their specific alkene coupling partner. Careful monitoring of the reaction progress and analysis of potential side products will guide further refinement of the reaction conditions.

References

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Heck Reaction Mechanism. BYJU'S. [Link]

-

Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

-

The Mizoroki–Heck Reaction. [Link]

Sources

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. Heck Reaction [organic-chemistry.org]

- 8. scispace.com [scispace.com]

palladium-catalyzed cross-coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

Executive Summary

This technical guide details the optimized protocols for the palladium-catalyzed cross-coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (CAS: 168965-59-9).[1] This scaffold is a high-value building block in medicinal chemistry, offering a strategic combination of a lipophilic, metabolically stable trifluoromethoxy (–OCF

The electron-deficient nature of the aromatic ring, driven by the –OCF

Substrate Profile & Mechanistic Rationale

Physicochemical Profile

-

Compound: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene[1]

-

Molecular Weight: 255.03 g/mol [1]

-

Appearance: Clear, colorless to light yellow liquid

-

Electronic Character: Electron-deficient (

-acidic) due to the strong inductive effect (-I) of the –OCF -

Steric Environment: Meta-substitution pattern (1,3,5) minimizes steric clash at the reaction center, allowing for the use of bulkier, electron-rich phosphine ligands.

The "Fluorine Effect" in Catalysis

The presence of the –OCF

-

Enhanced Oxidative Addition: The electron-withdrawing –OCF

group lowers the electron density of the C–Br bond, making it highly reactive toward Pd(0) species. This step is rarely rate-limiting for this substrate.[1] -

Competitive Hydrodehalogenation: The activated C–Br bond makes the substrate susceptible to side reactions (reduction to the arene) if the transmetalation step is slow or if water/protic solvents are not strictly controlled.

-

Ligand Requirement: To match the rapid oxidative addition, electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) are required to accelerate the subsequent reductive elimination step.

Protocol A: Suzuki-Miyaura Cross-Coupling[1]

Objective: Synthesis of biaryl scaffolds via coupling with aryl boronic acids.

Reaction Scheme

[1]Optimized Reagents & Conditions

| Component | Recommendation | Rationale |

| Catalyst Precursor | Pd(OAc) | Stable Pd(II) source; reduces in situ to active Pd(0).[1] |

| Ligand | SPhos (2-4 mol%) | High turnover; bulk promotes reductive elimination; electron-richness stabilizes Pd(II).[1] |

| Base | K | Mild base minimizes protodeboronation of the boronic acid partner. |

| Solvent System | Toluene : Water (10:[1][2]1) | Biphasic system solubilizes inorganic base while protecting the catalyst.[1] |

| Temperature | 80°C - 100°C | Sufficient energy to cross activation barrier without decomposing the catalyst.[1] |

Step-by-Step Methodology

-

Preparation: Charge a reaction vial with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)

(2 mol%), SPhos (4 mol%), and K -

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene/Water (10:1 v/v) via syringe. Concentration should be 0.2 M with respect to the bromide.[1]

-

Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

-

Monitoring: Check by LCMS or TLC at 2 hours. If conversion <50%, raise temperature to 100°C.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

SO

Protocol B: Buchwald-Hartwig Amination[1]

Objective: Introduction of amine functionality (C-N bond formation) for SAR exploration.

Reaction Scheme

[1]Optimized Reagents & Conditions

| Component | Recommendation | Rationale |

| Catalyst Source | Pd | "Gold standard" Pd(0) source; avoids induction period of Pd(II) reduction.[1] |

| Ligand | XPhos or BrettPhos (2-3 mol%) | XPhos for secondary amines; BrettPhos for primary amines (prevents bis-arylation).[1] |

| Base | NaOtBu (1.4 equiv) | Strong base required to deprotonate the amine-Pd complex.[1] |

| Solvent | 1,4-Dioxane or Toluene | High boiling point ethers promote solubility of the active catalytic species. |

| Temperature | 100°C | Required to drive the difficult reductive elimination of C-N bonds. |

Step-by-Step Methodology

-

Glovebox/Schlenk: Inside a glovebox (preferred) or under strict Schlenk conditions, combine Pd

(dba) -

Substrate Addition: Add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv) and the Amine (1.2 equiv).

-

Solvent: Add anhydrous, degassed 1,4-Dioxane (0.15 M concentration).

-

Reaction: Seal the vessel tightly. Heat to 100°C for 12-16 hours.

-

Quench: Cool to RT. Filter through a pad of Celite (eluting with DCM) to remove palladium black and salts.[1]

-

Purification: Concentrate and purify via reverse-phase prep-HPLC (acidic modifier) or silica gel chromatography.

Visualizations & Workflows

Mechanistic Pathway (DOT Diagram)

This diagram illustrates the catalytic cycle, highlighting the specific influence of the –OCF

Caption: Figure 1. The catalytic cycle for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. The electron-poor ring accelerates the Oxidative Addition step (Blue), shifting the rate-limiting step to Transmetalation or Reductive Elimination.

Optimization Decision Tree

Use this logic flow if the standard protocols yield <50% conversion.

Caption: Figure 2. Troubleshooting workflow. Hydrodehalogenation (loss of Br replaced by H) indicates water contamination or slow transmetalation.[1] Intact starting material suggests catalyst deactivation.

Safety & Handling

-

Fluorinated Aromatics: While the –OCF

group is metabolically stable, the combustion of this material can release Hydrogen Fluoride (HF). Do not expose to extreme temperatures (>200°C) without proper scrubbing.[1] -

Base Handling: NaOtBu is moisture-sensitive and corrosive.[1] Handle in a glovebox or weigh quickly into dry vials.

-

Waste Disposal: Segregate all halogenated waste.[1] Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to meet environmental compliance.[1]

References

-

Palladium-Catalyzed Cross-Coupling of Electron-Deficient Aryl Halides. Vertex AI Research Summary. 3

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry / MDPI. 4

-

Buchwald-Hartwig Amination: Practical Protocols for Aryl Halides. Organic Chemistry Portal / ACS Publications. 5[1]

-

Physical Properties of 1-Bromo-3-(trifluoromethyl)benzene (Analog). NIST Chemistry WebBook. 6

Sources

Synthesis of Novel Organic Materials Using 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: Application Notes and Protocols

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety